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molecular formula C18H34N2O2 B8768364 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-butyl-, 1,1-dimethylethyl ester

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-butyl-, 1,1-dimethylethyl ester

Cat. No. B8768364
M. Wt: 310.5 g/mol
InChI Key: AYAZWWYHDVVGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039480B2

Procedure details

tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (150 mg, 0.59 mmol) was dissolved in 10 ml of absolute dichloromethane and admixed with butyraldehyde (52 μl, 1 eq.). With ice bath cooling, 17 μl of glacial acetic acid (0.5 eq.) and sodium triacetoxyborohydride (137 mg, 1.1 eq.) were added. The mixture was stirred at RT for 16 h. Owing to incomplete reaction, butyraldehyde (52 μl, 1 eq.), glacial acetic acid (17 μl, 0.5 eq.) and sodium triacetoxyborohydride (137 mg, 1.1 eq.) were again added. After stirring at RT for a further 4 h, a little water was added and the reaction mixture was washed with saturated NH4Cl solution. The organic phase was dried over MgSO4 and freed from the solvent under reduced pressure. The product was obtained as a colorless oil.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
52 μL
Type
reactant
Reaction Step Two
Quantity
17 μL
Type
reactant
Reaction Step Three
Quantity
137 mg
Type
reactant
Reaction Step Three
Quantity
52 μL
Type
reactant
Reaction Step Four
Quantity
17 μL
Type
reactant
Reaction Step Four
Quantity
137 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6]2([CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[CH2:5][CH2:4][N:3]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:2]1.[CH:19](=O)[CH2:20][CH2:21][CH3:22].C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl.O>[CH2:19]([N:9]1[CH2:10][CH2:11][C:6]2([CH2:1][CH2:2][N:3]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:4][CH2:5]2)[CH2:7][CH2:8]1)[CH2:20][CH2:21][CH3:22] |f:3.4|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C1CN(CCC12CCNCC2)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
52 μL
Type
reactant
Smiles
C(CCC)=O
Step Three
Name
Quantity
17 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
137 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
52 μL
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
17 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
137 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With ice bath cooling
ADDITION
Type
ADDITION
Details
were again added
STIRRING
Type
STIRRING
Details
After stirring at RT for a further 4 h
Duration
4 h
WASH
Type
WASH
Details
the reaction mixture was washed with saturated NH4Cl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The product was obtained as a colorless oil

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(CCC)N1CCC2(CCN(CC2)C(=O)OC(C)(C)C)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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